Cas no 21210-43-5 (Methyl (S)-(+)-mandelate)
Methyl (S)-(+)-mandelate Properties
Names and Identifiers
-
- Methyl (S)-(+)-mandelate
- S-(+)-Methyl mandelate
- (S)-(+)-Methyl mandelate
- Methyl L-(+)-Mandelate
- L-(+)-Mandelic Acid Methyl Ester
- Methyl d-Mandelate
- (S)-Methyl 2-hydroxy-2-phenylacetate
- L-Mandelic acid methyl ester
- (+)-Methyl (S)-alpha-hydroxyphenylacetate
- methyl (2S)-2-hydroxy-2-phenylacetate
- (s)-methyl mandelate
- ITATYELQCJRCCK-QMMMGPOBSA-N
- (+)-Methyl L-mandelate
- Methyl hydroxy(phenyl)acetate #
- (+)-L-Mandelic acid methyl ester
- methyl (s)-mandelate
- PubChem13835
- L-Mandelic acid methyl
- methyl(s)-(+)-mandelate
- Methyl (S)-()-mandelate
- methly (s)-(+)-mandelate
- AKOS016842333
- CS-0011289
- 21210-43-5
- FD1304
- J-502323
- M1350
- InChI=1/C9H10O3/c1-12-9(11)8(10)7-5-3-2-4-6-7/h2-6,8,10H,1H3/t8-/m0/s
- (S)-Hydroxyphenylacetic acid methyl ester
- (s)-(+)-mandelic acid methyl ester
- MFCD00064246
- BDBM36088
- AS-14344
- Methyl (S)-(+)-mandelate, >=99%
- methyl (S)-2-hydroxy-2-phenylacetate
- (+)-Methyl (S)-A-hydroxyphenylacetate
- MandelsA currencyure-methylester
- SCHEMBL186899
- Methyl (2S)-hydroxy(phenyl)acetate
- EN300-1174671
- Benzeneacetic acid, .alpha.-hydroxy-, methyl ester, (S)-
- (S)-mandelic acid methyl ester
- +Expand
-
- MFCD00064246
- ITATYELQCJRCCK-QMMMGPOBSA-N
- 1S/C9H10O3/c1-12-9(11)8(10)7-5-3-2-4-6-7/h2-6,8,10H,1H3/t8-/m0/s1
- O([H])[C@]([H])(C(=O)OC([H])([H])[H])C1C([H])=C([H])C([H])=C([H])C=1[H]
- 2614741
Computed Properties
- 166.062994g/mol
- 0
- 1.2
- 1
- 3
- 3
- 166.062994g/mol
- 166.062994g/mol
- 46.5Ų
- 12
- 150
- 0
- 1
- 0
- 0
- 0
- 1
- nothing
- 0
Experimental Properties
- 0.89300
- 46.53000
- 1.4371 (estimate)
- 138°C/16mmHg(lit.)
- 53.0 to 56.0 deg-C
- >110℃
- {"from":"zh","to":"en","trans_result":[{"src":"\u767d\u8272\u6676\u4f53\u72b6\u7c89\u672b","dst":"White crystalline powder"},{"src":"2.\u00a0\u5bc6\u5ea6\uff08g\/mL,25\/4\u2103\uff09","dst":"2. density (g\/ml, 25\/4 \u2103)"}]}
- 142 º (c=2, MeOH)
- [α]20/D +144°, c = 1 in methanol
- 1.1097 (rough estimate)
Methyl (S)-(+)-mandelate Security Information
- 3
- S22;S24/25
- S22-S24/25
- NONH for all modes of transport
- H302-H315-H319-H335
- P261-P305+P351+P338
- Sealed in dry,Room Temperature(BD32621)
- Warning
Methyl (S)-(+)-mandelate Customs Data
- 2918199090
-
China Customs Code:
2918199090Overview:
HS: 2918199090. Other alcohol containing but not other oxy carboxylic acids(Including its anhydride\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2918199090 other carboxylic acids with alcohol function but without other oxygen function, their anhydrides, halides, peroxides, peroxyacids and their derivatives.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%
Methyl (S)-(+)-mandelate Price
Methyl (S)-(+)-mandelate Suppliers
Methyl (S)-(+)-mandelate Related Literature
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1. Katsuki–Sharpless asymmetric epoxidation of alkenylethylene glycols: the origin of inverted stereoselectionTakehiko Yoshimitsu,Kunio Ogasawara J. Chem. Soc. Chem. Commun. 1994 2197
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Tha?s Cailleau,Jason W. B. Cooke,Stephen G. Davies,Kenneth B. Ling,Alan Naylor,Rebecca L. Nicholson,Paul D. Price,Paul M. Roberts,Angela J. Russell,Andrew D. Smith,James E. Thomson Org. Biomol. Chem. 2007 5 3922
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Agnieszka Kraszewska,Pablo Rivera-Fuentes,Carlo Thilgen,Fran?ois Diederich New J. Chem. 2009 33 386
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Christoph Beckmann,Janine Rattke,Petra Sperling,Ernst Heinz,Wilhelm Boland Org. Biomol. Chem. 2003 1 2448
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Andrew A. Scholte,John C. Vederas Org. Biomol. Chem. 2006 4 730
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6. Total synthesis of the marine sponge metabolites (+)-rottnestol, (+)-raspailol A and (+)-raspailol BIvona R. Czuba,Steven Zammit,Mark A. Rizzacasa Org. Biomol. Chem. 2003 1 2044
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7. LII.—Optically active glycols derived from l-benzoin and from methyl l-mandelateAlex. McKenzie,Henry Wren J. Chem. Soc. Trans. 1910 97 473
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8. Asymmetric induction in the Diels–Alder reactions of α-hydroxy acyl nitroso compoundsGordon W. Kirby,Muhammad Nazeer J. Chem. Soc. Perkin Trans. 1 1993 1397
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Manabu Hatano,Kazuaki Ishihara Chem. Commun. 2013 49 1983
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10. MonoterpenoidsDavid H. Grayson Nat. Prod. Rep. 1998 15 439
21210-43-5 (Methyl (S)-(+)-mandelate) Related Products
- 4358-87-6(Methyl 2-hydroxy-2-phenylacetate)
- 774-40-3(ethyl mandelate)
- 97415-09-3((R)-Benzyl 2-hydroxy-2-phenylacetate)
- 62173-99-3(L-(+)-Mandelic Acid Benzyl Ester)
- 890-98-2(DL-Mandelic Acid Benzyl Ester)
- 10606-72-1(D-(-)-Mandelic Acid Ethyl Ester)
- 13704-09-1(Ethyl (S)-(+)-mandelate)
- 20698-91-3((R)-(-)-Methyl mandelate)
- 4358-88-7(ethyl mandelate)
- 14007-02-4(Butyl 2-hydroxy-2-phenylacetate)